Methyl 4-bromo-3,5-difluorobenzoate
Description
Methyl 4-bromo-3,5-difluorobenzoate (C₈H₅BrF₂O₂) is a fluorinated aromatic ester with a bromine substituent at the para position and fluorine atoms at the meta positions relative to the ester group. Its molecular structure is defined by the SMILES notation COC(=O)C1=CC(=C(C(=C1)F)Br)F, and its InChIKey is LJDAUJSNGVTBGT-UHFFFAOYSA-N . The compound is utilized as a key intermediate in pharmaceutical synthesis, such as in the preparation of pyrrolo-pyridazine carboxamide derivatives, as demonstrated in a 2024 European patent application .
Predicted collision cross-section (CCS) data for its adducts, including [M+H]⁺ (147.6 Ų) and [M+Na]⁺ (150.3 Ų), highlight its behavior in mass spectrometry workflows .
Properties
IUPAC Name |
methyl 4-bromo-3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDAUJSNGVTBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803565-64-1 | |
| Record name | methyl 4-bromo-3,5-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Halogenation of Methyl Benzoate Derivatives
Overview:
The most common laboratory synthesis of methyl 4-bromo-3,5-difluorobenzoate involves the selective bromination and fluorination of methyl benzoate or its fluorinated derivatives. This method relies on electrophilic aromatic substitution reactions under controlled conditions to achieve regioselective substitution.
- Starting material: methyl 3,5-difluorobenzoate or methyl benzoate
- Bromine source: molecular bromine (Br2)
- Fluorine source: typically introduced prior to bromination via selective fluorination reagents or starting from fluorinated precursors
- Solvent: often polar aprotic solvents or glacial acetic acid
- Catalyst/Conditions: Lewis acids or radical initiators may be used; temperature and reaction time are carefully controlled to avoid over-bromination
- The 3,5-difluoro substitution pattern is usually installed first, as fluorination is more challenging to control after bromination.
- Bromination at the 4-position is favored due to electronic directing effects of fluorine substituents.
- Purification typically involves crystallization or column chromatography to isolate the target compound with high purity.
Industrial Scale Synthesis
- Large-scale production typically employs automated reactors to ensure consistent temperature, pressure, and reagent feed rates.
- The process involves sequential fluorination and bromination steps, sometimes using specialized fluorinating agents to install fluorine atoms regioselectively before bromination.
- Purification steps such as crystallization and solvent extraction are optimized for yield and purity.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Fluorination | Selective fluorinating agents (e.g., Selectfluor) | Introduces fluorine at 3,5-positions |
| Bromination | Bromine in acetic acid or vapor phase bromination | Selective 4-position bromination |
| Purification | Crystallization, chromatography | Achieves high purity (>98%) |
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Electrophilic Aromatic Substitution (Bromination/Fluorination) | Controlled halogenation on methyl benzoate derivatives | Selective substitution; well-established | Requires careful control to avoid polyhalogenation |
| Vapor Phase Bromination (Patented Process) | Bromination of vaporized substrates under reduced pressure | Solvent-free; high selectivity; reduced purification | Adaptation needed for methyl benzoate derivatives |
| Industrial Automated Synthesis | Large-scale fluorination followed by bromination | High yield; consistent quality | Requires specialized equipment and reagents |
| Stock Solution Preparation | Dissolution in DMSO and co-solvents for research use | Facilitates biological testing | Not a synthesis step but critical for application |
Research Findings and Considerations
- The position-specific halogenation pattern (4-bromo, 3,5-difluoro) is crucial for the compound’s chemical reactivity and biological activity.
- Selective fluorination prior to bromination is often necessary due to the strong directing effects of fluorine atoms.
- Vapor phase bromination methods offer promising alternatives for greener, solvent-free synthesis with improved selectivity.
- Industrial processes emphasize automation and purification to meet high purity standards required for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 4-bromo-3,5-difluorobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-bromo-3,5-difluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound useful in research applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
Methyl 2-bromo-4,5-difluorobenzoate (C₈H₅BrF₂O₂)
- Molecular Weight : 251.02
- CAS RN : [878207-28-4]
- Key Difference : Bromine at the ortho position (C2) instead of para (C4).
- Implications : Altered electronic effects may influence reactivity in cross-coupling reactions. Positional isomerism could affect steric hindrance in synthetic pathways .
Methyl 3-bromo-2,5-difluorobenzoate
Ester Group Variants
Ethyl 4-bromo-3,5-difluorobenzoate (C₉H₇BrF₂O₂)
- Molecular Weight : 265.05
- CAS RN : [1562995-70-3]
- Key Difference : Ethyl ester group instead of methyl.
- Physical Properties : Boiling point = 286.5±40.0 °C; Density = 1.6±0.1 g/cm³ .
- Implications : The ethyl group increases molecular weight by ~14 Da and may enhance lipophilicity, impacting solubility and pharmacokinetics in drug design .
Ethyl 2-bromo-4,5-difluorobenzoate
- Key Difference : Ethyl ester with ortho-bromo substitution.
Data Table: Key Properties of Selected Compounds
Biological Activity
Methyl 4-bromo-3,5-difluorobenzoate is an organic compound notable for its unique halogenated structure, which imparts significant biological activity. This article explores its biological properties, including enzyme inhibition, antimicrobial effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a benzene ring with bromine and fluorine substituents at specific positions, which influence its reactivity and biological interactions. The presence of these halogens enhances the compound's lipophilicity and alters its electronic properties, making it a candidate for various biological applications.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor . Specifically, it has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. Inhibition of these enzymes can affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding this compound's interactions in pharmacological contexts.
Antimicrobial Properties
In addition to its enzyme inhibition capabilities, this compound has been investigated for its antimicrobial properties . Preliminary studies suggest that compounds with similar structures can exhibit activity against various bacterial strains and fungi. This property is particularly relevant in the development of new antimicrobial agents.
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of cytochrome P450 enzymes demonstrated that this compound could significantly reduce enzyme activity in vitro. The mechanism involved competitive inhibition at the active site, preventing substrate access and subsequent catalytic action. Such findings are crucial for assessing the safety profile of this compound in drug formulations.
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial efficacy of this compound against a panel of pathogens. The compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial therapies.
Data Summary
| Biological Activity | Findings |
|---|---|
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes; competitive mechanism |
| Antimicrobial Properties | Effective against Gram-positive bacteria; MIC values comparable to antibiotics |
Q & A
Basic: What are the optimal synthetic routes for Methyl 4-bromo-3,5-difluorobenzoate, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis typically involves sequential halogenation, fluorination, and esterification steps. A plausible route starts with bromination and fluorination of a benzoic acid precursor, followed by esterification with methanol. Key parameters to optimize include:
- Temperature control : Bromination often requires low temperatures (0–5°C) to minimize side reactions, while esterification may need reflux conditions (60–80°C) .
- Catalysts : Use Lewis acids (e.g., AlCl₃) for directed fluorination to ensure regioselectivity at the 3,5-positions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency, while anhydrous methanol is critical for esterification .
Optimization Strategy : Design a fractional factorial experiment to test variables (temperature, catalyst loading, solvent ratio) and analyze yields via HPLC.
Basic: How can researchers confirm the regiochemical purity of this compound?
Methodological Answer:
Combine ¹⁹F NMR and X-ray crystallography for unambiguous confirmation:
- ¹⁹F NMR : Distinct chemical shifts for 3,5-difluoro substituents (δ ≈ -110 to -120 ppm) versus para-bromo (no fluorine coupling) .
- X-ray crystallography : Resolves spatial arrangement of substituents; compare with databases (e.g., Cambridge Structural Database) .
Validation Table :
| Technique | Key Data | Expected Outcome |
|---|---|---|
| ¹H NMR | Aromatic protons (δ 7.2–7.8 ppm, singlet) | Confirms symmetry from 3,5-difluoro groups |
| MS | m/z 250.97 (M⁺) | Matches molecular formula C₈H₅BrF₂O₂ |
Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Use density functional theory (DFT) to model electronic effects:
- HOMO/LUMO analysis : The electron-withdrawing fluoro groups lower LUMO energy, enhancing susceptibility to nucleophilic attack at the bromine site .
- Mulliken charges : Quantify charge distribution to predict sites for Suzuki-Miyaura coupling (bromo group is most electrophilic) .
Case Study : Compare DFT-predicted reactivity with experimental yields using arylboronic acids with varying electronic profiles.
Advanced: How do steric and electronic effects of the 3,5-difluoro substituents influence hydrolysis kinetics of the methyl ester?
Methodological Answer:
Design a kinetic study under varying pH conditions:
- Electronic effects : Fluoro groups increase electrophilicity of the ester carbonyl, accelerating base-catalyzed hydrolysis.
- Steric effects : Ortho-fluorines create steric hindrance, slowing nucleophilic attack.
Experimental Protocol :
Monitor hydrolysis via HPLC at pH 7, 9, and 11.
Compare rate constants (k) with methyl 4-bromobenzoate (no fluorine) to isolate electronic/steric contributions .
Data Interpretation : A higher k at pH 11 versus pH 7 confirms base catalysis dominance.
Advanced: How can contradictory data on catalytic debromination pathways be resolved?
Methodological Answer:
Contradictions often arise from solvent or catalyst interactions:
- Mechanistic probes : Use radical scavengers (e.g., TEMPO) to distinguish between radical vs. ionic pathways.
- Isotopic labeling : Introduce ¹⁸O in methanol to track ester oxygen’s role in transition states .
Case Example : If Pd-catalyzed debromination yields varying byproducts in DMF vs. THF, re-evaluate solvent coordination to the catalyst .
Basic: What purification strategies are effective for removing trace halogenated byproducts?
Methodological Answer:
- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate brominated impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of byproducts .
Quality Control : Validate purity via GC-MS and elemental analysis; target ≥98% purity for downstream applications.
Advanced: How is this compound used in designing bioactive analogs?
Methodological Answer:
The compound serves as a key intermediate for:
- Antimicrobial agents : Replace the methyl ester with amide groups to enhance cell permeability .
- Kinase inhibitors : Utilize Suzuki coupling to append heterocyclic moieties at the bromine site .
Case Study : Fluazolate (a herbicide) shares structural motifs with this compound, suggesting agrochemical applications .
Basic: What spectroscopic techniques quantify degradation products under accelerated stability testing?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
